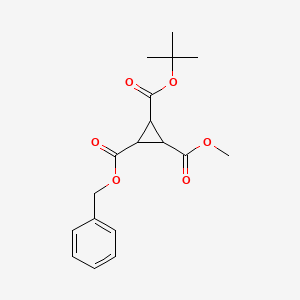

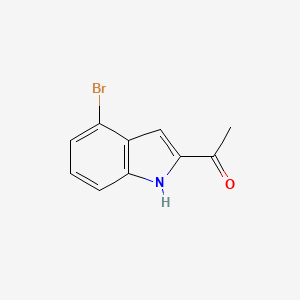

1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

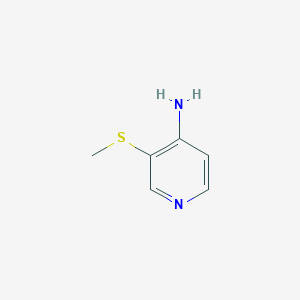

1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit significant biological activity.

Scientific Research Applications

Synthesis and Biological Evaluation of Derivatives

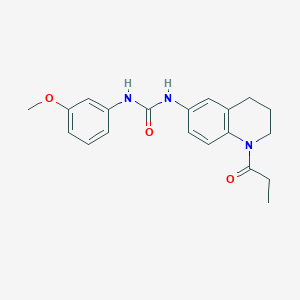

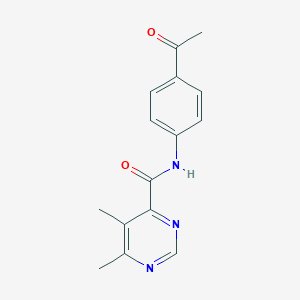

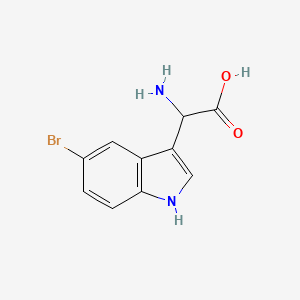

A series of novel compounds with primaquine and substituted benzene moieties, connected by urea or bis-urea functionalities, were synthesized and evaluated for their biological activity. These compounds showed notable antiproliferative effects against various cancer cell lines, especially against breast carcinoma MCF-7 cell line. The compounds demonstrated high antioxidant activity and moderate antimicrobial activity, indicating potential for development into breast carcinoma drugs and for their use in antioxidant therapies (Perković et al., 2016).

Methodologies in Chemical Synthesis

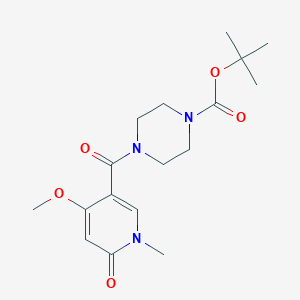

Research into the synthesis of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones via a Biginelli-type reaction demonstrates the chemical versatility and potential pharmaceutical applications of methoxy-substituted compounds. This synthesis approach provides a pathway for creating a variety of derivatives with potential biological activities (Kolosov et al., 2015).

Antagonistic Properties on Adenosine Receptors

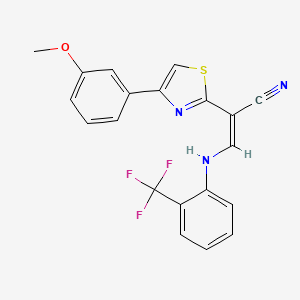

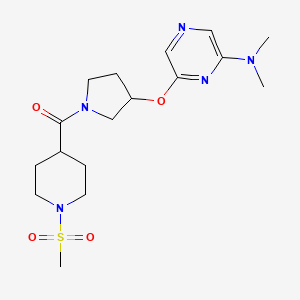

Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, with specific derivatives showing potent antagonist activity. This highlights the potential therapeutic applications of such compounds in the modulation of adenosine receptor-mediated physiological processes (van Muijlwijk-Koezen et al., 2000).

Application in Tubulin Polymerization Inhibition

Methoxy-substituted 3-formyl-2-phenylindoles, related to the chemical structure of interest, have been investigated for their ability to inhibit tubulin polymerization. This mechanism is a key target for anticancer therapies, suggesting that derivatives of 1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea might offer valuable insights into the design of new anticancer agents (Gastpar et al., 1998).

Fluorescent Labeling and Biological Analysis

The development of novel fluorophores for biomedical analysis, including 6-Methoxy-4-quinolone, demonstrates the utility of methoxy-substituted compounds in creating effective tools for research and diagnostic purposes. These compounds exhibit strong fluorescence in a wide pH range, making them suitable for various applications in biological and chemical analysis (Hirano et al., 2004).

properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-3-19(24)23-11-5-6-14-12-16(9-10-18(14)23)22-20(25)21-15-7-4-8-17(13-15)26-2/h4,7-10,12-13H,3,5-6,11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTWZQAHTWKHCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)

![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2449996.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B2450000.png)

![Ethyl 4-((4-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2450007.png)

![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450009.png)